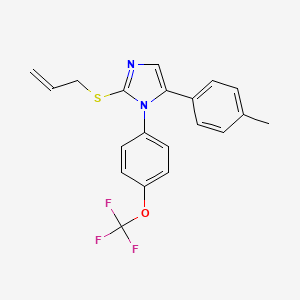

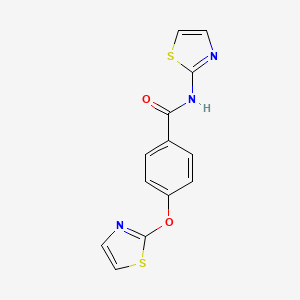

![molecular formula C23H29N5O4 B2695457 3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887454-21-9](/img/structure/B2695457.png)

3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

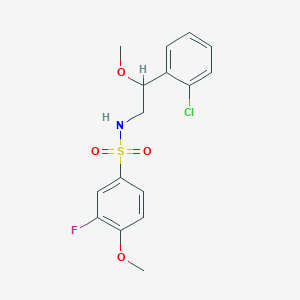

The compound contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds. It also contains a dimethoxyphenethyl group, which is a phenethyl group with two methoxy functional groups attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, with the various substituents adding complexity to the molecule. The presence of the dimethoxyphenethyl group would introduce elements of aromaticity, while the butyl and methyl groups would provide aliphatic character .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability would need to be determined experimentally .Scientific Research Applications

Molecular Studies and Receptor Affinity

Compounds within this chemical family, particularly those with an imidazo[2,1-f]purine-2,4-dione nucleus, have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. Research indicates these compounds, especially those with a substituent at the 7-position, exhibit significant affinity towards 5-HT1A, 5-HT7, and D2 receptors. Docking studies suggest that the 7-position substituent is essential for receptor affinity and selectivity, highlighting the potential of these compounds in developing treatments with anxiolytic and antidepressant effects (Zagórska et al., 2015).

Pharmacological Evaluation

Further pharmacological evaluation of these compounds, particularly N-8-arylpiperazinylpropyl derivatives, has shown potential anxiolytic and antidepressant activity in preclinical models. For example, specific derivatives exerted anxiolytic-like activity in the four-plate test in mice, and others behaved like antidepressants in the forced swimming test, comparable to the effect of Imipramine. This suggests the promising nature of these compounds for future research aiming at new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).

Serotonin Transporter Activity

The affinity of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter and their acid–base properties have been evaluated, providing insights into the pharmacokinetic profile of these compounds. Such studies are essential for understanding how these compounds interact with biological targets and could inform the development of new pharmacological agents (Zagórska et al., 2011).

Luminescence Sensing Applications

In addition to their potential in pharmacology, derivatives of imidazo[2,1-f]purine-2,4-dione have been explored for their luminescence properties. For instance, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have shown selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors (Shi et al., 2015).

properties

IUPAC Name |

2-butyl-6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O4/c1-6-7-11-27-21(29)19-20(25(3)23(27)30)24-22-26(15(2)14-28(19)22)12-10-16-8-9-17(31-4)18(13-16)32-5/h8-9,13-14H,6-7,10-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFOGBLARMBGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC(=C(C=C4)OC)OC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2695382.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2695387.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride](/img/structure/B2695393.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695394.png)